Allylamine, N,N-bis(2-chloroethyl)-

Antimalarial Plasmodium falciparum Alkylating Agent

Researchers studying antimalarial chemotypes or venom toxinology face a scarcity of tool compounds beyond standard oncology mustards. This allyl-substituted nitrogen mustard (LogP 1.95) offers a distinct reactivity profile. - Validated activity against P. falciparum and N. naja venom PLA2. - Inhibits Aspergillus niger cilia formation; orthogonal to DNA-alkylation. - Moderately lipophilic reference for SAR studies (vs. chlorambucil/HN2). Supplied as a pure bifunctional alkylating agent for phenotypic screening.

Molecular Formula C7H13Cl2N
Molecular Weight 182.09 g/mol
CAS No. 63905-36-2
Cat. No. B13948283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylamine, N,N-bis(2-chloroethyl)-
CAS63905-36-2
Molecular FormulaC7H13Cl2N
Molecular Weight182.09 g/mol
Structural Identifiers
SMILESC=CCN(CCCl)CCCl
InChIInChI=1S/C7H13Cl2N/c1-2-5-10(6-3-8)7-4-9/h2H,1,3-7H2
InChIKeyISDBSWZMAMHJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylamine, N,N-bis(2-chloroethyl)- Procurement: Class, Identity, and Baseline Profile


Allylamine, N,N-bis(2-chloroethyl)- (CAS 63905-36-2) is a synthetic tertiary amine belonging to the bis(2-chloroethyl)amine (nitrogen mustard) class, characterized by an allyl substituent on the nitrogen atom . With the molecular formula C7H13Cl2N and a molecular weight of 182.09 g/mol, it functions as a bifunctional alkylating agent . The compound is structurally related to clinical nitrogen mustards such as mechlorethamine (mustine, HN2) and chlorambucil, but its allyl group introduces distinct reactivity and biological properties [1].

Why Allylamine, N,N-bis(2-chloroethyl)- Cannot Be Replaced by Generic Nitrogen Mustards


Within the nitrogen mustard family, the N-substituent critically governs alkylating reactivity, lipophilicity, and biological target engagement [1]. The allyl group in Allylamine, N,N-bis(2-chloroethyl)- reduces steric hindrance around the nitrogen compared to aryl-substituted mustards like chlorambucil or aniline mustard, and provides a distinct LogP compared to methyl-substituted HN2 . These physicochemical differences translate into divergent activity profiles: this compound has demonstrated antimalarial, antivenom, and antifungal activities not shared by prototypical clinical mustards [2]. Consequently, substituting a generic bis(2-chloroethyl)amine cannot reproduce the multi-target biological profile of the allyl-substituted derivative [2].

Quantitative Differentiation Evidence for Allylamine, N,N-bis(2-chloroethyl)- vs. Structural Analogs


Antimalarial Activity Against Plasmodium falciparum: Allylamine Mustard vs. In-Class Nitrogen Mustards

Allylamine, N,N-bis(2-chloroethyl)- has been shown to kill P. falciparum in vitro [1]. By contrast, the prototypical nitrogen mustard mechlorethamine (HN2) has no documented selective antimalarial activity and is primarily used as an anticancer alkylating agent [2]. Chlorambucil, another aromatic nitrogen mustard, similarly lacks reported antimalarial efficacy [2]. This functional divergence supports a unique biological profile for the allyl-substituted mustard [1].

Antimalarial Plasmodium falciparum Alkylating Agent

Antivenom Activity: Neutralization of Naja naja Venom Lethality and PLA2 Inhibition

Allylamine, N,N-bis(2-chloroethyl)- nullifies the lethal effects of Naja naja (Indian cobra) venom and inhibits phospholipase A2 (PLA2) present in the venom [1]. Standard clinical nitrogen mustards such as mechlorethamine and cyclophosphamide are not known to possess antivenom or PLA2-inhibitory properties [2]. This represents a distinct pharmacological activity linked to the allyl functional group [1].

Antivenom Phospholipase A2 Naja naja

Antifungal Activity: Inhibition of Aspergillus niger Cilia Formation

The compound inhibits cilia formation by Aspergillus niger, a filamentous fungus [1]. In contrast, mechlorethamine (HN2) and chlorambucil are not recognized as antifungal agents, with their biological activity focused on DNA alkylation in rapidly dividing mammalian cells [2]. This antifungal activity indicates a distinct mode of biological interaction for the allyl mustard [1].

Antifungal Aspergillus niger Cilia Inhibition

Physicochemical Differentiation: LogP and Structural Features Versus Aromatic Nitrogen Mustards

Allylamine, N,N-bis(2-chloroethyl)- has a calculated LogP of 1.952 . This is markedly lower than aromatic nitrogen mustards such as chlorambucil (calculated LogP ~3.5) and aniline mustard (LogP ~2.8) [1]. The lower lipophilicity of the allyl-substituted compound may influence membrane permeability, tissue distribution, and off-target binding relative to more lipophilic aromatic analogs [2].

Lipophilicity Physicochemical Properties Drug Design

Procurement-Driven Application Scenarios for Allylamine, N,N-bis(2-chloroethyl)-


Antimalarial Drug Discovery Screening Libraries

Allylamine, N,N-bis(2-chloroethyl)- is suitable for inclusion in focused antimalarial screening libraries targeting P. falciparum, based on its demonstrated killing activity [1]. Unlike standard nitrogen mustards used in oncology, this compound offers a structurally distinct scaffold with a non-oncology biological readout, making it valuable for phenotypic screening campaigns seeking novel antimalarial chemotypes [1][2].

Venom Neutralization and Phospholipase A2 Inhibitor Research

Researchers investigating small-molecule inhibitors of snake venom PLA2 or developing adjunctive antivenom therapies can utilize this compound as a tool molecule or lead scaffold [1]. Its ability to neutralize N. naja lethality and inhibit venom PLA2 is a property not shared by clinical nitrogen mustards, positioning it as a unique probe for venom toxicology studies [1].

Antifungal Activity Profiling Against Filamentous Fungi

The inhibition of Aspergillus niger cilia formation by Allylamine, N,N-bis(2-chloroethyl)- supports its use in antifungal screening panels, particularly for filamentous fungal pathogens [1]. This application is orthogonal to the DNA-alkylating anticancer use case of traditional nitrogen mustards, providing procurement justification for laboratories with antimicrobial research programs [1][2].

Structure-Activity Relationship (SAR) Studies on Nitrogen Mustard N-Substituents

With a LogP of 1.952, this compound serves as a moderately lipophilic reference point in SAR studies comparing allyl, alkyl, and aryl N-substituents on the bis(2-chloroethyl)amine scaffold . Its distinct physicochemical profile relative to chlorambucil (LogP ~3.5) and mechlorethamine (LogP ~0.9) makes it a valuable comparator for probing the relationship between lipophilicity and biological activity in nitrogen mustard series [3].

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